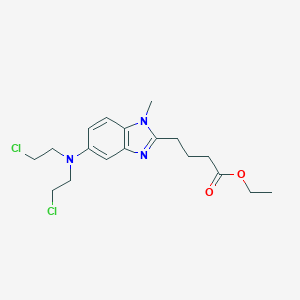
苯达莫司汀乙酯
描述
Synthesis Analysis
The synthesis of Bendamustine Ethyl Ester involves a series of chemical reactions, including chlorination, reduction, substitution, acylation, cyclization, and salification. One study highlighted the improvement of the technology for producing bendamustine ethyl ester in a flow microreactor, optimizing the chlorination reaction conditions to increase productivity (Moldavsky et al., 2020). Another research focused on a simplified method for bendamustine synthesis, aiming at industrial manufacture with high purity and lower production costs (Song Dan-qing, 2007).
Molecular Structure Analysis
The molecular structure of Bendamustine Ethyl Ester is characterized by the presence of a benzimidazole ring, an alkylating group, and a butyric acid side-chain. This unique combination contributes to its mechanism of action, differentiating it from other alkylating agents used in cancer therapy. The structural analysis often involves spectroscopic methods, including infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm the compound's identity and purity (Yue Yin et al., 2019).
Chemical Reactions and Properties
Bendamustine Ethyl Ester undergoes various chemical reactions that are crucial for its antineoplastic activity. Studies have shown that it is capable of alkylating DNA, leading to cross-links that inhibit cancer cell growth. The compound's efficacy and potency have been attributed to its ability to undergo hydrolysis, forming active metabolites with cytotoxic effects against cancer cells (Stefan Huber et al., 2015).
Physical Properties Analysis
The physical properties of Bendamustine Ethyl Ester, including solubility, stability, and melting point, are essential for its formulation and delivery in clinical settings. Its stability in plasma and against enzymatic hydrolysis has been extensively studied to ensure effective delivery to the tumor sites. The compound shows a triphasic elimination pattern, with an effective half-life that supports its pharmacokinetic profile for therapeutic use (J. Chovan et al., 2007).
Chemical Properties Analysis
The chemical properties of Bendamustine Ethyl Ester, including its reactivity, mechanism of action, and interaction with biological molecules, have been a focus of research to understand its therapeutic potential. Its bifunctional nature allows it to act as both an alkylator and a potential antimetabolite, contributing to its effectiveness in treating various cancers without cross-resistance to other alkylating agents (V. Gandhi, 2002).
科学研究应用
增强癌症治疗中的细胞毒性
苯达莫司汀乙酯已被确定为与母体化合物苯达莫司汀相比,具有明显更强的细胞毒性作用 . 它对多种人类癌细胞类型表现出更高的疗效,包括肉瘤和癌细胞。 酯类衍生物,特别是那些在生理条件下带正电荷的衍生物,在诱导癌细胞凋亡方面显示出高达 100 倍的有效性 .
造血细胞移植中的免疫调节作用
该化合物在同种异体造血细胞移植 (HCT) 中使用时,已显示出有希望的免疫调节作用 . 据报道,它可以减少移植手术的副作用,例如移植物抗宿主病 (GvHD),同时增强移植物抗白血病 (GvL) 效应 . 这种应用在改善移植后患者预后方面尤其重要。
抑制 STAT3 活化
苯达莫司汀乙酯已被发现抑制信号转导子和转录激活子 3 (STAT3) 的活化 . STAT3 是参与癌细胞增殖和存活的关键转录因子。 通过抑制 STAT3,该化合物有助于抑制癌细胞生长 .
在肿瘤细胞中积累
研究表明,包括乙酯变体在内的苯达莫司汀酯类物质,与母体化合物相比,在肿瘤细胞中积累更多 . 这种选择性积累可能导致更具针对性和更有效的癌症治疗策略,最大限度地减少对健康细胞的影响。
克服化疗耐药性
苯达莫司汀乙酯对母体化合物苯达莫司汀耐药的癌细胞表现出相当的效力 . 这一特性对于开发能够克服癌细胞耐药机制的新型化疗药物至关重要。
正常细胞与肿瘤细胞的敏感性差异
有趣的是,与肿瘤细胞相比,苯达莫司汀乙酯对“正常”细胞,如自发永生化的ヒトケラチノサイト,的敏感性较低 . 这种敏感性差异是化疗药物的理想特性,因为它表明对健康组织的不利影响的可能性较低。
作用机制
Target of Action
Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .
Mode of Action
Bendamustine Ethyl Ester interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .
Biochemical Pathways
It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .
Pharmacokinetics
It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .
Result of Action
The molecular and cellular effects of Bendamustine Ethyl Ester’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .
Action Environment
It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets
安全和危害
属性
IUPAC Name |
ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZDNWNOBSNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87475-54-5 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?
A1: The research highlights that the chlorination step during Bendamustine Ethyl Ester synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]
Q2: How does the research propose to improve the synthesis of Bendamustine Ethyl Ester?
A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of Bendamustine Ethyl Ester while mitigating the challenges posed by side reactions. [, ]
Q3: What were the key findings of the research regarding Bendamustine Ethyl Ester synthesis in a flow microreactor?
A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of Bendamustine Ethyl Ester. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



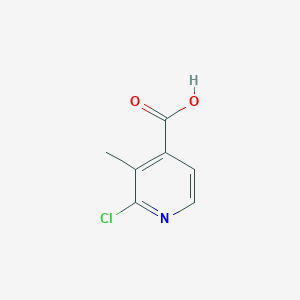
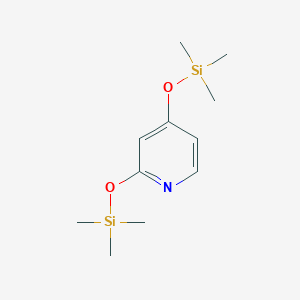
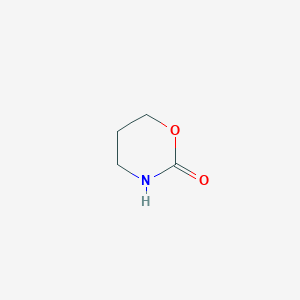
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
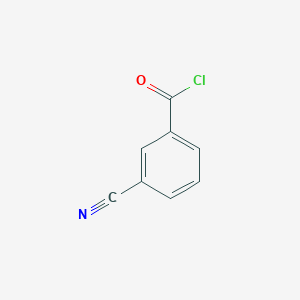
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
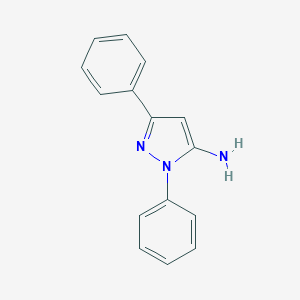
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)

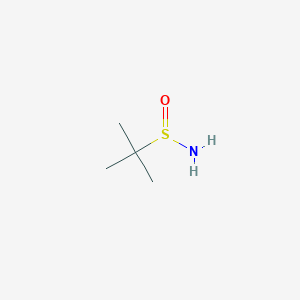
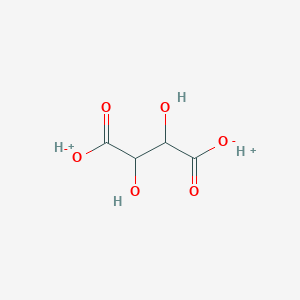
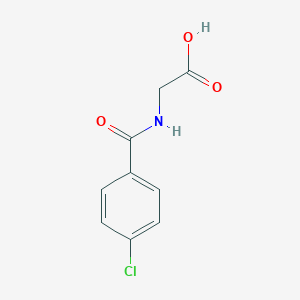
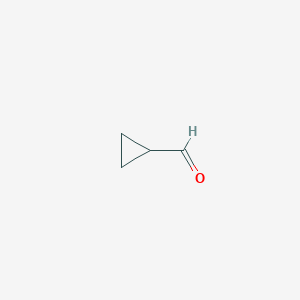
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)